4-Chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrimidine ring that includes a chlorine atom, a trifluoromethyl group, and a carboxylic acid functional group. Its chemical structure is significant due to the unique electronic properties imparted by the trifluoromethyl group, which enhances its stability and reactivity in various chemical contexts. The compound is identified by the CAS number 887626-22-4 and has applications in both research and industry, particularly in the fields of medicinal chemistry and agrochemicals.
The synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the following steps:
The molecular formula of 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is C6H3ClF3N2O2. Its structure features:
This unique arrangement of substituents contributes to its chemical reactivity and biological activity .
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo several types of chemical reactions:
The mechanism of action for 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid primarily involves its interaction with biological targets. Its derivatives have been studied for potential biological activities, including:
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research and industry.
The applications of 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid span multiple fields:
Traditional synthesis routes for 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid rely on multi-step linear sequences starting from accessible pyrimidine precursors. A common approach involves the condensation of ethyl trifluoroacetoacetate with formamidine acetate under reflux conditions, yielding a 4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110–120°C introduces the chloro substituent at the 4-position, crucial for downstream functionalization. The ester moiety at the 5-position is then hydrolyzed under alkaline conditions (e.g., aqueous sodium hydroxide) to yield the carboxylic acid functionality [8].
Key process parameters include:
Table 1: Representative Conditions for Traditional Synthesis Steps
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Cyclocondensation | Ethyl trifluoroacetoacetate + formamidine acetate, reflux | Ethyl 4-hydroxy-6-(trifluoromethyl)pyrimidine-5-carboxylate | 80–85% |
Chlorination | POCl₃, DMF, 110°C | Ethyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate | 70–75% |
Ester Hydrolysis | NaOH (aq.), 70°C | 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | 85–90% |
Limitations of this approach include moderate atom economy, high energy consumption during chlorination, and the need for multiple isolation steps, which reduce overall efficiency .
Continuous flow chemistry addresses bottlenecks in traditional batch synthesis by enhancing mass/heat transfer and reaction control. For 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid, flow techniques are applied to high-risk steps like chlorination and carboxylation. A microreactor system with precise temperature (±2°C) and residence time control enables exothermic chlorination at elevated temperatures (120–130°C) without thermal runaway, improving yield to >85% [4] [7].
Carboxylation under flow conditions employs heterogeneous catalysts (e.g., copper on silica, 10Cu@SiO₂-PHM) packed in fixed-bed reactors. Carbon dioxide and hydrogen are introduced in a continuous stream, generating carbon monoxide in situ for carboxylative functionalization. This method achieves:
Table 2: Advantages of Flow vs. Batch Synthesis
Parameter | Batch Process | Flow Process |
---|---|---|
Chlorination yield | 70–75% | 85–92% |
Reaction time | 8–12 hours | 10–30 minutes |
Temperature control | Limited (hotspot formation) | Precise (±2°C) |
Scalability | Linear scale-up challenges | Seamless via reactor numbering |
Adoption of flow synthesis requires optimization of reactor design (e.g., tube diameter, mixing elements) to manage potential clogging from insoluble intermediates [4].
Direct carboxylation using carbon dioxide (CO₂) as a C1 feedstock offers a sustainable route to introduce the carboxylic acid group. Strategies for pyrimidine carboxylation include:
Transition-Metal Catalysis: Palladium or nickel complexes enable carboxylation of halogenated precursors. For example, 4-chloro-6-(trifluoromethyl)pyrimidine undergoes carboxylation via Pd(OAc)₂/tBu-XPhos catalysis at 100°C under 10 atm CO₂. Diethylzinc acts as a reductant, generating a zinc carboxylate intermediate hydrolyzed to the acid (yield: 75–80%). Nickel catalysts (e.g., NiCl₂(PPh₃)₂) allow milder conditions (room temperature, 1 atm CO₂) but require stoichiometric manganese as a reductant [5] [7].
Electrochemical Carboxylation: This method avoids stoichiometric reductants. In an undivided cell, 4-chloro-6-(trifluoromethyl)pyrimidine undergoes cathodic reduction at −1.8 V vs. Ag/Ag⁺ in dimethylformamide, generating a nucleophilic anion that attacks CO₂. Ammonium acetate serves as a proton source, yielding the carboxylic acid in 70–75% efficiency with minimal byproducts [5].
Photoredox Carboxylation: Visible-light-driven reactions use iridium photocatalysts (e.g., Ir(ppy)₃) with diisopropylethylamine as a sacrificial reductant. Under 1 atm CO₂ and blue LED irradiation, the pyrimidine chloride is converted to the carboxylate anion, isolated after acid workup in 60–65% yield. This method excels for acid-sensitive intermediates [5].
Table 3: Carboxylation Methods Comparison
Method | Catalyst/Reductant | Conditions | Yield | Limitations |
---|---|---|---|---|
Pd-catalyzed | Pd(OAc)₂, Et₂Zn | 100°C, 10 atm CO₂ | 75–80% | Pyrophoric reductant |
Ni-catalyzed | NiCl₂(PPh₃)₂, Mn | RT, 1 atm CO₂ | 70–75% | Mn waste generation |
Electrochemical | None (electrons) | −1.8 V, DMF | 70–75% | Conductivity requirements |
Photoredox | Ir(ppy)₃, iPr₂NEt | Visible light, 1 atm CO₂ | 60–65% | Moderate yield |
Key challenges include functional group incompatibility with reducing agents and the need for high CO₂ pressures in metal-catalyzed routes [5].
Purification of synthetic intermediates (e.g., ethyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate) significantly impacts final product purity. Column chromatography optimization involves:
Resin Selection: Silica gel (60–120 µm) remains standard, but reversed-phase C18 resins improve separation for polar impurities. For crude mixtures containing chlorinated byproducts, gradient elution (hexane → ethyl acetate, 0–40% over 15 CV) resolves the target ester (Rf = 0.3) from phosphorylated impurities (Rf = 0.1) [2].
Integrated Column Sequences: Multi-column systems with direct flow-through connections minimize intermediate pooling. For a three-step sequence (hydrolysis-neutralization-crystallization), columns are sized using the volume ratio xᵢ = Vᵢ/Vᵢ₋₁ and flow ratio yᵢ = Fᵢ₋₁/Fᵢ,max. Constraints include:
Parameter Optimization:
Table 4: Chromatography Parameters for Key Intermediates
Intermediate | Column Type | Eluent System | Flow Rate (BV/h) | Purity | Recovery Yield (u) |
---|---|---|---|---|---|
Ethyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate | Silica gel | Hexane:EtOAc (8:2) | 1.5 | 95% | 0.85 |
4-Hydroxy-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | C18 | Water:MeCN (7:3) + 0.1% TFA | 2.0 | 97% | 0.90 |
Crude hydrolysis mixture | Silica + C18 | Integrated gradient sequence | 1.8 | 98% | 0.92 |
Automated systems with real-time UV monitoring at 254 nm enable fraction collection based on trifluoromethyl-specific absorbance, reducing manual intervention [2] [6].
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